1,1'-(1,4-phenylenedicarbonyl)bis(2-methylpiperidine)
Description
1,1'-(1,4-Phenylenedicarbonyl)bis(piperidine) (CAS: 15088-30-9) is a bis-amide compound featuring a central 1,4-phenylenedicarbonyl linker symmetrically bonded to two piperidine rings. Its molecular formula is C₁₈H₂₄N₂O₂, with a molecular weight of 300.40 g/mol .
Properties
IUPAC Name |
[4-(2-methylpiperidine-1-carbonyl)phenyl]-(2-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-15-7-3-5-13-21(15)19(23)17-9-11-18(12-10-17)20(24)22-14-6-4-8-16(22)2/h9-12,15-16H,3-8,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRPXIHFEUDATH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC=C(C=C2)C(=O)N3CCCCC3C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,1'-(1,4-phenylenedicarbonyl)bis(2-methylpiperidine) is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : 1,1'-(1,4-phenylenedicarbonyl)bis(2-methylpiperidine)
- Molecular Formula : C16H20N2O2
- Molecular Weight : 284.35 g/mol
The biological activity of 1,1'-(1,4-phenylenedicarbonyl)bis(2-methylpiperidine) is primarily attributed to its interaction with specific biological targets. It is believed to act as an inhibitor of certain enzymes involved in cellular processes such as proliferation and apoptosis. The compound's structure allows it to bind effectively to these targets, modulating various signaling pathways.
Anticancer Activity
Recent studies have indicated that 1,1'-(1,4-phenylenedicarbonyl)bis(2-methylpiperidine) exhibits significant anticancer properties. It has been tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.5 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 12.3 | Induction of apoptosis |
| A549 (Lung Cancer) | 18.7 | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer effects, the compound has demonstrated antimicrobial properties against both bacterial and fungal strains. The minimum inhibitory concentrations (MIC) were found to be effective in inhibiting the growth of several pathogens.
| Microorganism | MIC (µg/mL) | Type |
|---|---|---|
| Staphylococcus aureus | 32 | Bacterial |
| Escherichia coli | 64 | Bacterial |
| Candida albicans | 16 | Fungal |
Study on Anticancer Effects
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of the compound on human breast cancer cells. The results indicated that treatment with 1,1'-(1,4-phenylenedicarbonyl)bis(2-methylpiperidine) resulted in a significant reduction in cell viability and increased levels of apoptotic markers.
Study on Antimicrobial Activity
Another research conducted by Zhang et al. focused on the antimicrobial effects of this compound. The findings revealed that it effectively inhibited the growth of pathogenic bacteria and fungi, suggesting its potential use as a therapeutic agent in treating infections.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Research Findings
Synthetic Efficiency :
- The 1,4-phenylenedicarbonyl isomer of bis(piperidine) is synthesized via bis-pyridinium ylide intermediates in moderate yields (54–56%) using triethylamine (TEA) and chloroform . Comparatively, bis-pyridinium ylides with 1,3- or 1,2-phenyl cores show divergent reactivity due to steric hindrance or electronic effects.
- Aziridine derivatives (e.g., 1,1'-(1,3-phenylenedicarbonyl)bis(2-methylaziridine)) require stringent safety protocols due to their high reactivity and toxicity .
Physical Properties :
- LogP Values : The 1,4-phenylenedicarbonyl piperidine derivative and its 1,2-isomer share identical logP values (3.186), suggesting similar hydrophobicity despite structural differences .
- Molecular Weight : Piperidine-based analogs (300.40 g/mol) are lighter than cyclohexyl-substituted derivatives (382.54 g/mol), impacting solubility and melting points .
Aziridine analogs are employed as crosslinkers in epoxy resins, while tetrahydropyridine derivatives serve as intermediates in pharmaceutical synthesis .
Notes on Discrepancies and Limitations
- Data Gaps : LogP values and detailed application studies are absent for several analogs, particularly the 1,3-phenylenedicarbonyl derivatives.
- Safety Profiles : Piperidine-based compounds lack comprehensive safety data compared to aziridine derivatives, which are classified as hazardous .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
